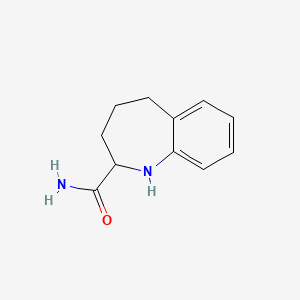

2,3,4,5-四氢-1H-1-苯并氮杂环庚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,4,5-tetrahydro-1H-1-benzazepine is a biologically important heterocyclic system . It has a molecular formula of C10H13N and an average mass of 147.217 Da . It is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion . A simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one incorporates acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Molecular Structure Analysis

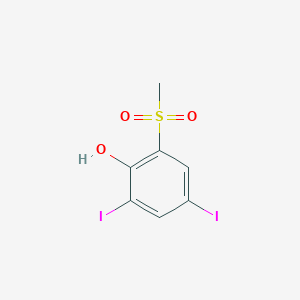

The molecular structure of 2,3,4,5-tetrahydro-1H-1-benzazepine is characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-tetrahydro-1H-1-benzazepine are diverse. For instance, it is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis methods can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-1-benzazepine include a molecular formula of C10H13N , an average mass of 147.217 Da , and a monoisotopic mass of 147.104797 Da .科学研究应用

合成和化学性质

新型合成方法:研究已经为四氢-1H-苯并氮杂卓的衍生物开发了新颖而高效的合成方法。一个重要的例子包括一步、三-(原位五-)组分缩合反应,它为四氢-2,4-二氧代-1H-苯并[b][1,5]二氮杂卓-3-基-2-甲基丙酰胺衍生物的合成提供了一种替代方法。该方法允许快速合成各种模板,它们作为糖尿病和糖尿病肾病等疾病的治疗和预防剂具有潜在的重要性(Shaabani et al., 2009)。

在药物化学中的应用

潜在的治疗应用:苯并二氮卓衍生物的合成因其广泛的生物活性而备受关注。这些化合物与“2,3,4,5-四氢-1H-1-苯并氮杂卓-2-甲酰胺”密切相关,表现出抗焦虑、抗心律失常、血管加压素拮抗剂、HIV 逆转录酶抑制剂和胆囊收缩素拮抗剂等活性。一些苯并二氮卓类药物已被临床上用作抗焦虑剂(Shaabani et al., 2009)。

先进的合成技术

分子内反应和衍生物:对吡喃-甲酰胺的分子内 Diels-Alder 反应的研究导致了稠合 1,3-环己二烯体系的合成,从中获得了 3a,4,4a,5-四氢-1(2H)-异喹啉酮和 2,3,4,5,5a,6-六氢-1H-2-苯并氮杂卓-1-酮衍生物。这些体系已被用作构建多环化合物和苯并稠合杂环的多功能合成中间体(Noguchi et al., 1986)。

新应用和进一步研究

伪肽类似物和特权支架:一项关于有效一步法获得三取代 2-苯并氮杂卓-3-酮作为受约束伪肽类似物的研究表明,这些支架在药物化学中很重要。特别是 4-氨基-1,2,4,5-四氢-2-苯并氮杂卓-3-酮 (Aba) 支架已被用于各种受约束治疗性肽模拟物中,展示了这些化合物的多功能性和生物应用潜力(Van der Poorten et al., 2018)。

作用机制

Target of Action

They have shown promise for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

Benzazepines are known to interact with their targets in various ways, such as blocking sodium channels or inhibiting squalene synthase .

Biochemical Pathways

Benzazepines have been found to exhibit antibacterial activity and are effective in the treatment of hyperlipidemia, suggesting they may affect related biochemical pathways .

Result of Action

Benzazepines have been found to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

安全和危害

未来方向

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Given their wide range of biological activities, these compounds could have potential applications in the treatment of various diseases, making them a promising area for future research .

生化分析

Cellular Effects

Benzazepines have been found to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzazepines can exhibit a range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)10-7-3-5-8-4-1-2-6-9(8)13-10/h1-2,4,6,10,13H,3,5,7H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCOOAPJGBEPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC2=CC=CC=C2C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)

![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2705743.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)

![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)

![N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2705750.png)